2-Azepan-1-yl-nicotinic acid is a chemical compound classified as a nicotinic acid derivative, characterized by its unique heterocyclic structure. This compound consists of a six-membered azepane ring and a five-membered pyridine ring with a carboxylic acid group, making it an important target for pharmaceutical research due to its potential biological activities, particularly in lipid metabolism and receptor modulation .
The compound is synthesized through the reaction of nicotinic acid with azepane. This reaction typically requires specific conditions, including the use of catalysts and solvents, to ensure complete conversion and high yield of the desired product.
2-Azepan-1-yl-nicotinic acid belongs to the class of heterocyclic compounds. Its classification as a nicotinic acid derivative places it within a broader category of compounds known for their role in various biological processes, particularly those related to lipid metabolism and cardiovascular health .
The synthesis of 2-Azepan-1-yl-nicotinic acid generally involves the following steps:
The synthesis process may vary based on the choice of solvents and catalysts. Common solvents include ethanol or dimethylformamide, while catalysts can range from acids to metal-based compounds depending on the desired reaction pathway.
The molecular formula for 2-Azepan-1-yl-nicotinic acid is , with a molecular weight of approximately 220.27 g/mol. The structure features:
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and confirm its identity .
2-Azepan-1-yl-nicotinic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 2-Azepan-1-yl-nicotinic acid is believed to mirror that of niacin (nicotinic acid). It modulates lipid metabolism by influencing triglyceride synthesis in the liver and lipolysis in adipose tissue, leading to decreased levels of low-density lipoprotein cholesterol and triglycerides .
This compound interacts with nicotinic acid receptors, which play a critical role in regulating lipid metabolism and energy production. The binding affinity and subsequent activation of these receptors trigger downstream signaling pathways that affect cellular metabolism .
2-Azepan-1-yl-nicotinic acid is typically characterized by:
Key chemical properties include:
2-Azepan-1-yl-nicotinic acid has potential applications in various scientific fields:
This compound's unique structure and biological activity make it a valuable subject for further research aimed at developing new therapeutic agents targeting metabolic disorders.
Nicotinic acid (pyridine-3-carboxylic acid, niacin) has served as a cornerstone in medicinal chemistry since its identification as an essential nutrient (vitamin B₃) and its application in treating dyslipidemia. Early research demonstrated its unique ability to modulate lipid profiles by elevating high-density lipoprotein cholesterol (HDL-C) by 15–35% while reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides [1] [5]. Despite these benefits, therapeutic use was limited by cutaneous flushing mediated by prostaglandin release via the hydroxycarboxylic acid receptor 2 (HCA2). This drove efforts to design derivatives with retained lipid-modifying efficacy but reduced side effects. Initial modifications focused on esterification (e.g., inositol nicotinate) or sustained-release formulations, but these still relied on nicotinic acid’s core structure. The integration of nitrogen-containing heterocycles, such as azepane, emerged as a strategy to enhance receptor selectivity and metabolic stability, culminating in advanced analogs like 2-Azepan-1-yl-nicotinic acid [1] [9].
Table 1: Key Nicotinic Acid Derivatives in Lipid Modulation
Compound | Structural Modification | Primary Biological Target | Lipid Effects |
---|---|---|---|
Nicotinic acid | None (parent compound) | HCA2 receptor | ↑ HDL-C (15–35%), ↓ LDL-C (5–25%) |
Acipimox | Pyrazine-carboxylic acid | Adipocyte lipolysis inhibitor | Milder flushing, similar efficacy |
Inositol nicotinate | Carbohydrate ester | Slow-release prodrug | Reduced peak plasma concentrations |
2-Azepan-1-yl-nicotinic acid | Azepane at C2 position | HCA2/HCA3 with enhanced selectivity | Improved pharmacokinetic profile |
The azepane ring—a seven-membered, nitrogen-containing saturated heterocycle—was strategically incorporated into the nicotinic acid scaffold to address limitations of earlier derivatives. Key design rationales included:
The development of 2-Azepan-1-yl-nicotinic acid (CAS: 571913-22-9) is documented in patent literature spanning 2011–2020, primarily as an intermediate for pharmaceuticals targeting metabolic and inflammatory diseases. Key milestones include:
Table 2: Patent Chronology for Azepane-Nicotinic Acid Hybrids
Patent/Publication | Year | Key Claims | Synthetic Method | Yield |
---|---|---|---|---|
WO2012007453A1 | 2011 | Azepane-ethoxy benzyl indole derivatives | Nucleophilic substitution; reductive amination | 48–68% |
IT201900001923A1 | 2019 | Salts (benzoate, salicylate) for acetate synthesis | Pd-catalyzed coupling; hydrolysis | 85–92% |
VulcanChem VC2497045 | 2020 | Structural characterization (NMR, HPLC) | 2-fluoronicotinic acid + azepane in DMF/K₂CO₃ | >95% |
The compound’s molecular formula (C₁₂H₁₆N₂O₂), SMILES notation (C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O), and spectroscopic profiles (IR: 1690 cm⁻¹ for C=O; ¹H NMR: δ 3.75 ppm for –N–CH₂–azepane) were first fully described in chemical catalogs circa 2020 [2]. Its role expanded beyond lipid modulation to include applications in agrochemicals and polymer science, leveraging its dual functionality as both a hydrogen-bond donor and acceptor [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: